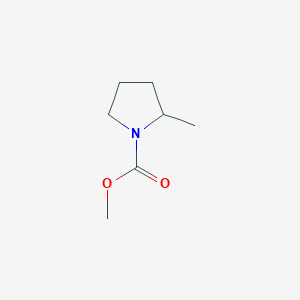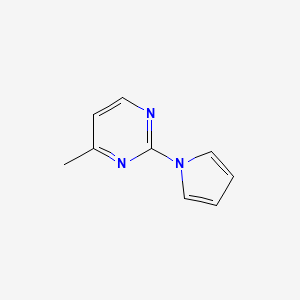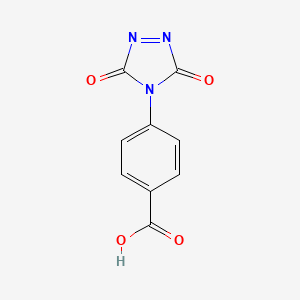![molecular formula C7H3F2NO B11774449 2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
2,4-Difluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 2 and 4 positions of the benzene ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,4-difluoroaniline with glyoxylic acid, followed by cyclodehydration to form the oxazole ring. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity while minimizing the production of hazardous by-products. Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
2,4-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzo[d]oxazole
- 2,4-Dimethylbenzo[d]oxazole
- 2,4-Dibromobenzo[d]oxazole
Comparison
Compared to its analogs, 2,4-Difluorobenzo[d]oxazole exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H3F2NO |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
2,4-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
InChI Key |
FMQXVSVNGSUKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)


![Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11774401.png)








